2-((Methylsulfonyl)methyl)acrylic acid
Overview
Description
2-((Methylsulfonyl)methyl)acrylic acid is an organic compound with the molecular formula C5H8O4S It is characterized by the presence of a methylsulfonyl group attached to the acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((Methylsulfonyl)methyl)acrylic acid can be synthesized through several methods. One common approach involves the reaction of methylsulfonylmethane with acrylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Methylsulfonyl)methyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted acrylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-((Methylsulfonyl)methyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((Methylsulfonyl)methyl)acrylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: A simpler analog without the methylsulfonyl group.
Methanesulfonic Acid: Contains the sulfonyl group but lacks the acrylic acid moiety.
Methylsulfonylmethane: A related compound with a similar sulfonyl group but different overall structure
Uniqueness
2-((Methylsulfonyl)methyl)acrylic acid is unique due to the combination of the acrylic acid backbone and the methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-(methylsulfonylmethyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-4(5(6)7)3-10(2,8)9/h1,3H2,2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQYTVECSRBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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